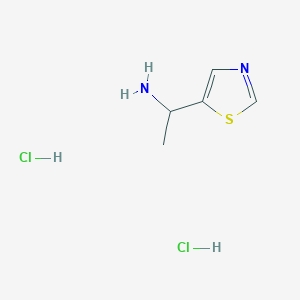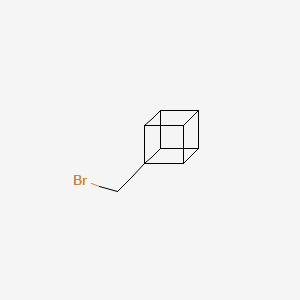
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane is a brominated derivative of cubane, a hydrocarbon with a unique cubic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane typically involves the bromination of cubane. This can be achieved through various methods, such as:
Direct Bromination: Using bromine (Br2) in the presence of a catalyst or under UV light.
Radical Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory procedures, ensuring safety and efficiency. This might include continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cubane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Hydroxymethylcubane, aminomethylcubane.
Oxidation: Cubane carboxylic acid.
Reduction: Cubane.
Chemistry:
High-Energy Materials: Due to its strained cubic structure, this compound can be used in the synthesis of high-energy materials for propellants and explosives.
Biology and Medicine:
Drug Design: The unique structure of cubane derivatives can be exploited in drug design for creating molecules with specific geometric and electronic properties.
Industry:
Materials Science: Cubane derivatives can be used in the development of novel materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Methylcubane: A derivative with a methyl group instead of a bromomethyl group.
Halogenated Cubanes: Other cubane derivatives with different halogens (e.g., chlorocubane, iodocubane).
Properties
IUPAC Name |
1-(bromomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKXCRPVQXQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
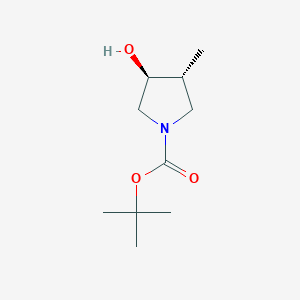
![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
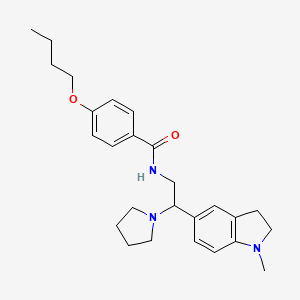
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)
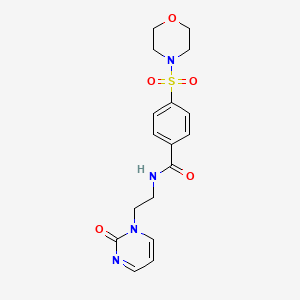
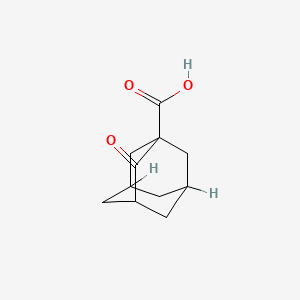
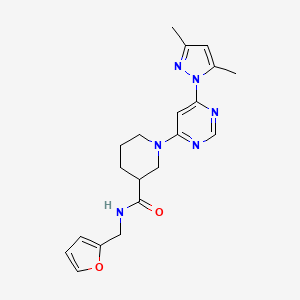
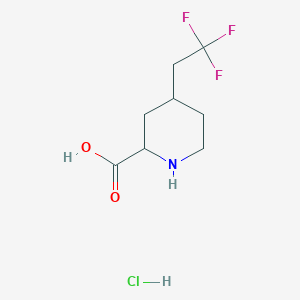

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2369006.png)
